REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[N:6][N:7]([OH:9])[CH:8]=1.Cl[CH2:11][S:12][C:13]#[N:14].[OH-].C([N+](CCCC)(CCCC)CCCC)CCC>C(Cl)Cl>[Cl:3][C:4]1[CH:5]=[N:6][N:7]([O:9][CH2:11][S:12][C:13]#[N:14])[CH:8]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NN(C1)O
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
ClCSC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
tetra-n-butylammonium hydroxide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thereafter, the organic phase was separated off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue under reduced pressure (airbath at 140° C./3 mbar)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NN(C1)OCSC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |